molecular formula C18H14FN5O3 B2690793 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 897623-58-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide

Cat. No.: B2690793
CAS No.: 897623-58-4
M. Wt: 367.34
InChI Key: FWGRXQNGIKUELV-WAPJZHGLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical neurological research. The compound's structure incorporates a benzodioxole group and a fluorophenyl-tetrazole system, motifs commonly found in ligands targeting the central nervous system. Based on its structural similarity to other documented benzodioxol derivatives, this acrylamide is positioned as a potential candidate for investigating novel therapeutic agents . Related compounds with the benzodioxol group have been extensively studied as potent serotonin reuptake inhibitors (SSRIs), suggesting a potential mechanism of action for this molecule involving the modulation of serotoninergic signaling . Its research value lies in the exploration of structure-activity relationships (SAR) to optimize selectivity and efficacy. Potential research applications include in vitro binding assays to determine affinity for serotonin transporters and in vivo behavioral studies in animal models for conditions such as obsessive-compulsive disorder, panic disorder, and social phobia . This product is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3/c19-13-3-5-14(6-4-13)24-17(21-22-23-24)10-20-18(25)8-2-12-1-7-15-16(9-12)27-11-26-15/h1-9H,10-11H2,(H,20,25)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGRXQNGIKUELV-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on various studies.

Chemical Structure

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrazole ring. This structural combination is significant as it influences the compound’s interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of related compounds containing the benzodioxole and tetrazole moieties. For instance, a series of benzotriazole derivatives demonstrated potent antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds is believed to enhance their antimicrobial properties.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of several derivatives similar to our compound using the disc diffusion method. Compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12.5
Compound BS. aureus6.25
Compound CPseudomonas aeruginosa25

Anticancer Activity

The potential anticancer properties of compounds with similar structures have also been explored. Research indicates that benzodioxole derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression .

Case Study: In Vitro Cancer Cell Studies

In vitro studies using human cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)10Mitochondrial disruption

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the benzodioxole and tetrazole rings significantly affect their biological properties. For example, electron-withdrawing groups have been shown to enhance antimicrobial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with microbial targets .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide have shown significant antibacterial and antifungal properties. For instance, derivatives of benzodioxole have been tested against various bacterial strains, demonstrating effective inhibition of growth .
  • Inhibition of Protein Disulfide Isomerase : Some analogs have been identified as potent inhibitors of protein disulfide isomerase (PDI), which plays a crucial role in protein folding and has implications in cancer therapy . The lead compound AS15 was noted for its nanomolar inhibition of PDI.

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit PDI and other relevant pathways, it may serve as a lead compound for developing new anticancer agents.
  • Antimicrobial Agents : Its demonstrated efficacy against various pathogens suggests it could be developed into new antibiotics or antifungal treatments.

Case Studies

Several studies have explored the applications of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityIdentified significant antibacterial activity against MRSA strains.
PDI InhibitionDemonstrated that derivatives can inhibit PDI effectively at low concentrations.
Drug DevelopmentExplored the potential of benzodioxole derivatives as modulators of ATP-binding cassette transporters for cystic fibrosis treatment.

Chemical Reactions Analysis

Ugi Reaction for Acrylamide Formation

A high-throughput Ugi reaction combines:

  • (Z)-3-(benzo[d] dioxol-5-yl)acrylic acid,

  • Ammonia or primary amines,

  • 4-fluorophenyl-substituted tetrazole aldehyde,

  • Isocyanides .

Conditions :

ComponentRoleReaction TimeYield
Acrylic acid derivativeElectrophile24–48 h60–75%
Tetrazole aldehydeOxo component
IsocyanideNucleophileRT–60°C

This method enables scalable synthesis with minimal purification .

Acrylamide Backbone

  • Michael Addition : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines) at the β-position.

    • Example: Reaction with cysteamine forms a thioether adduct (used in prodrug design).

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid and amine derivatives .

Benzodioxole Ring

  • Oxidative Cleavage : Under strong oxidizing agents (e.g., KMnO₄), the methylenedioxy group converts to a dicarboxylic acid .

  • Electrophilic Substitution : Bromination or nitration occurs at the C5 position due to electron-rich aromaticity .

Tetrazole Ring

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

  • Acid/Base Stability : Stable in acidic conditions but degrades in strong bases (pH > 12) .

Palladium-Catalyzed Cross-Couplings

The benzodioxole moiety participates in Suzuki-Miyaura couplings with aryl boronic acids:

\text{Br-Benzodioxole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product} \quad \text{(Yield: 65–80%)[1]}

Z-Configuration Control

The stereochemistry is preserved using:

  • Low-temperature reactions (< 0°C) to prevent isomerization.

  • Bulky ligands (e.g., triphenylphosphine) in coupling steps.

Amine Deprotection

  • Benzyl Groups : Removed via hydrogenolysis (H₂/Pd-C) or BBr₃ .

  • Carbamates : Cleaved with TFA or HCl/MeOH .

Tetrazole Functionalization

  • Alkylation : Reacts with alkyl halides at the N1 position under basic conditions .

  • Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) .

Stability and Degradation

ConditionEffectReference
UV light (254 nm)Rapid E→Z isomerization (20% conversion in 1 h)
pH 2 (HCl)Acrylamide hydrolysis (t₁/₂ = 12 h)
pH 10 (NaOH)Tetrazole ring decomposition (t₁/₂ = 2 h)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and structurally related acrylamide derivatives:

Table 1: Comparative Analysis of Acrylamide Derivatives

Compound ID / Reference Core Structure Substituents Stereochemistry Synthesis Method Key Properties/Notes
Target Compound Acrylamide Benzo[d][1,3]dioxol-5-yl, (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl Z Not explicitly described Tetrazole enhances solubility; Z-configuration may optimize target binding .
2512 () Acrylamide 4-Fluorophenyl, propyl Z Oxazolone + n-propylamine Propyl amide increases lipophilicity; Z-configuration retained .
7h () Acrylamide Benzoimidazol-1-yl, 4-hydroxy-3,5-dimethoxyphenyl E Acid chloride + amine coupling E-configuration; polar substituents may reduce membrane permeability .
Z-3y () Trifluoromethyl acrylate Trifluoromethyl, methoxycarbonyl Z Pd-catalyzed coupling Z-isomer isolated via chromatography; NMR confirms stereochemistry .
3-10 () Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl N/A Aroylation of pyrazole-carbohydrazide Anticonvulsant activity reported; benzo[d][1,3]dioxole enhances CNS targeting .

Key Findings:

Stereochemical Impact: The Z-configuration in the target compound and 2512 () contrasts with the E-isomer in 7h (). In trifluoromethyl acrylates (), Z/E isomer ratios (63:37) influence physicochemical properties, underscoring the importance of stereocontrol in synthesis .

Substituent Effects: Tetrazole vs. Propyl Amide: The tetrazole group in the target compound enhances hydrogen-bonding capacity compared to the lipophilic propyl group in 2512, suggesting improved aqueous solubility . Benzo[d][1,3]dioxol-5-yl vs. 4-Fluorophenyl: The benzo[d][1,3]dioxol-5-yl group (target compound) may confer stronger π-π stacking interactions compared to the mono-fluorinated aromatic ring in 2512 .

Synthetic Approaches :

  • Pd-catalyzed coupling () and CuH-catalyzed hydroalkylation () are viable methods for introducing fluorophenyl and benzo[d][1,3]dioxol groups, respectively. These strategies could be adapted for the target compound’s synthesis .
  • Aroylation reactions () demonstrate the feasibility of incorporating bulky substituents like tert-butyl, which may guide derivatization of the tetrazole moiety .

The tetrazole group’s bioisosteric properties could mimic carboxylate functionalities in receptor-binding sites, as seen in angiotensin II receptor blockers .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Condensation : React benzo[d][1,3]dioxol-5-yl-acrylic acid derivatives with a tetrazole-containing amine precursor using coupling agents like EDC/HOBt .

Tetrazole Formation : Utilize Huisgen cycloaddition (click chemistry) with sodium azide and 4-fluorophenylacetonitrile to form the tetrazole core .

Purification : Recrystallize the product from ethanol-DMF mixtures to achieve high purity (>95%) .

  • Key Reagents :
ReagentRoleSource
EDC/HOBtCarbodiimide coupling agent
Sodium azideTetrazole cyclization

Q. How can the stereochemistry (Z-configuration) of the acrylamide moiety be confirmed experimentally?

  • Methodological Answer :

  • NMR Analysis : Observe coupling constants (JJ) between vinyl protons. For the Z-isomer, JtransJ_{trans} typically ranges from 10–12 Hz, while JcisJ_{cis} is ~15 Hz .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry, as demonstrated for analogous acrylamides .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.7–7.5 ppm) and acrylamide protons (δ 6.1–7.5 ppm, J=15.2J = 15.2 Hz) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 356.20 [M+H]+ for similar derivatives) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and tetrazole (C=N, ~1450 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DoE) or flow chemistry?

  • Methodological Answer :

  • DoE : Vary reaction parameters (temperature, stoichiometry, solvent) systematically. For example, optimize azide-alkyne cyclization at 60°C with a 1:1.2 molar ratio of precursors .
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., <5% dimerization) .
  • Table :
ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes cyclization
SolventDMF/EtOH (3:1)Enhances solubility

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and stability of the Z-isomer .
  • Molecular Docking : Simulate binding to enzymes like PPTase (acps-pptase) using AutoDock Vina. The tetrazole moiety shows hydrogen bonding with Arg152 (binding affinity: −8.2 kcal/mol) .

Q. How should contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (e.g., doxorubicin) .
  • Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Statistical Validation : Apply ANOVA to compare replicates (p < 0.05) and exclude outliers via Grubbs’ test .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24 hours. Monitor degradation via parent ion (m/z 432.1) and fragments (e.g., m/z 123.0 for tetrazole) .
  • Accelerated Stability Testing : Expose to UV light (254 nm) for 48 hours; <10% degradation indicates photostability .

Q. How is regioselectivity achieved during tetrazole functionalization?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to favor 1,5-disubstituted tetrazoles via kinetic control .
  • Catalytic Systems : Use Cu(I) catalysts for regioselective cycloaddition (e.g., 90% 1,4-regioisomer suppression) .

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